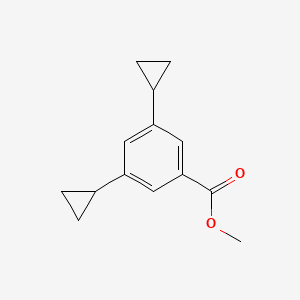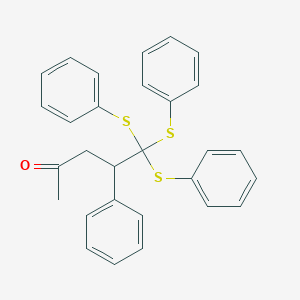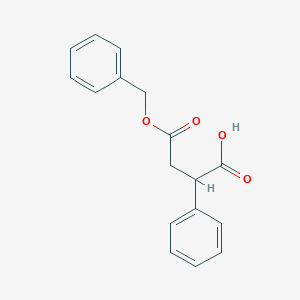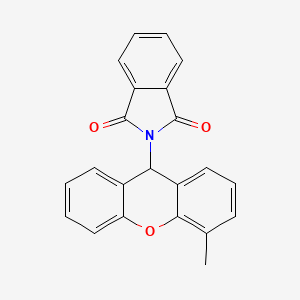
2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione is a chemical compound characterized by its unique structure, which includes a xanthene moiety and an isoindole-1,3-dione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The reaction conditions often include heating and the use of a suitable solvent, such as dimethylformamide or acetic acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to form different derivatives.
Substitution: This reaction can replace one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Applications De Recherche Scientifique
2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anticancer and anti-inflammatory activities.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(9H-xanthen-9-yl)isoindole-1,3-dione
- 2-(9-hydroxy-9H-xanthen-9-yl)isoindole-1,3-dione
- 1-(9H-xanthen-9-yl)pyrrolidine-2,5-dione
Uniqueness
2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione is unique due to the presence of the 4-methyl group on the xanthene moiety. This structural feature can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
7473-55-4 |
|---|---|
Formule moléculaire |
C22H15NO3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H15NO3/c1-13-7-6-11-17-19(16-10-4-5-12-18(16)26-20(13)17)23-21(24)14-8-2-3-9-15(14)22(23)25/h2-12,19H,1H3 |
Clé InChI |
GQRDJUQJWCVCQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)N4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13990629.png)
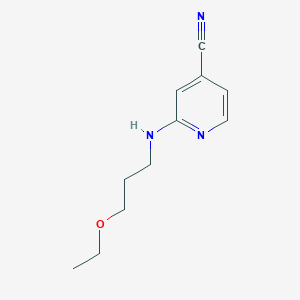
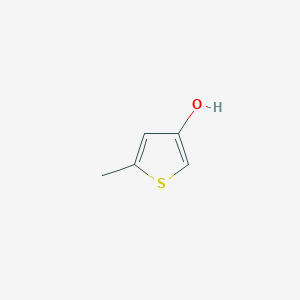
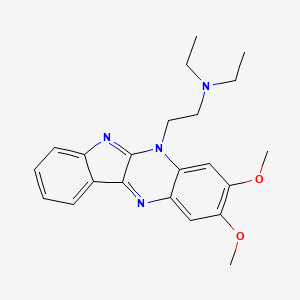
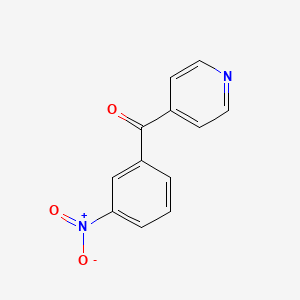
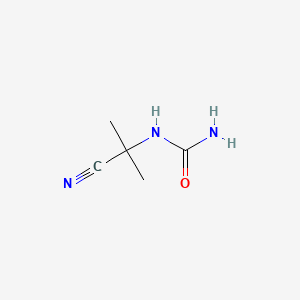
![3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13990661.png)

![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)
